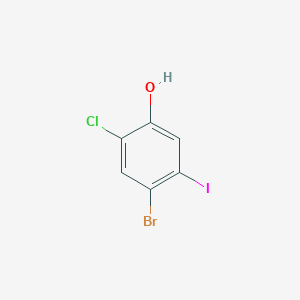

4-Bromo-2-chloro-5-iodophenol

Description

BenchChem offers high-quality 4-Bromo-2-chloro-5-iodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-5-iodophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-5-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTGJCONBCCZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Architecture and Reactivity of 4-Bromo-2-chloro-5-iodophenol

[1]

Executive Summary

4-Bromo-2-chloro-5-iodophenol (CAS: 2092799-35-2) represents a high-value "orthogonal" scaffold in modern drug discovery.[1] Its structural uniqueness lies in the presence of three distinct halogen atoms—chlorine, bromine, and iodine—positioned around a phenolic core.[2] This configuration grants the molecule a programmable reactivity profile, allowing medicinal chemists to sequentially functionalize specific positions with high regiocontrol.

This guide details the physicochemical properties, validated synthetic protocols, and the mechanistic hierarchy of reactivity that makes this compound a critical intermediate in the synthesis of antivirals (specifically Hepatitis B inhibitors) and complex agrochemicals.

Physicochemical Profile

The compound is a tris-halogenated phenol. The electronic environment is heavily influenced by the electron-withdrawing nature of the three halogens, which significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.

Structural Data[1][2][3][4][5]

| Property | Value | Notes |

| IUPAC Name | 4-Bromo-2-chloro-5-iodophenol | |

| CAS Number | 2092799-35-2 | |

| Molecular Formula | C₆H₃BrClIO | |

| Molecular Weight | 333.35 g/mol | |

| Appearance | Off-white to beige solid | Light sensitive |

| CLogP | ~4.28 | Highly lipophilic |

| pKa (Predicted) | 6.5 – 7.2 | Significantly more acidic than phenol (pKa 10) due to -I effect of halogens |

| H-Bond Donors | 1 (Phenolic OH) | |

| H-Bond Acceptors | 1 (Phenolic OH) | Halogens act as weak acceptors |

Electronic Architecture

-

C1-OH: The hydroxyl group is an ortho/para activator.[1] It directs electrophilic substitution primarily to C6 (the only open ortho site), but in this fully substituted scaffold, its primary role is as a nucleophile or anchor point.

-

C5-Iodine: The weakest carbon-halogen bond (Bond Dissociation Energy ~65 kcal/mol).[1] It is the primary site for oxidative addition by transition metals.

-

C4-Bromine: Intermediate bond strength (~81 kcal/mol).[1] Reacts secondarily under controlled conditions.[2]

-

C2-Chlorine: Strongest carbon-halogen bond (~95 kcal/mol).[1] Generally inert to standard Pd-catalyzed conditions, serving as a blocking group or a late-stage modification point.[1]

Synthetic Methodology

The synthesis of 4-Bromo-2-chloro-5-iodophenol is a lesson in exploiting directing group effects.[1] Direct halogenation of a random precursor often leads to inseparable mixtures.[3] The validated industrial route utilizes 2-chloro-5-iodophenol as the starting material.[1][4]

Validated Synthesis Protocol

Reaction Logic: The OH group at C1 strongly activates the para position (C4).[1] Although C2 is occupied by Chlorine and C5 by Iodine, the C4 position is electronically favored over C6 (ortho) due to less steric hindrance and the strong para-directing effect of the phenol.

Step-by-Step Protocol:

-

Preparation: Charge a reaction vessel with 2-chloro-5-iodophenol (1.0 equiv) and glacial acetic acid (AcOH, 2.0 volumes).

-

Temperature Control: Cool the solution to 15–20°C. Exothermic control is critical to prevent over-bromination or oxidation.

-

Bromination: Add Bromine (Br₂) (1.1 equiv) dropwise over 30 minutes.[1]

-

Digestion: Stir the mixture at ambient temperature for 1–2 hours. Monitor conversion by HPLC or TLC.

-

Quench & Isolation:

-

Add water (1.0 volume) to the reaction mixture.

-

Add 40% aqueous Sodium Bisulfite (NaHSO₃) solution to quench excess bromine (indicated by color change from orange to yellow/colorless).[1]

-

-

Purification: The product typically precipitates as a solid. Filter, wash with 50% aqueous acetic acid, then water. Dry under vacuum at 45°C.

[1][6][8][10]

Chemoselectivity & Reactivity Profile[1][3][5][11][12]

The core value of this molecule is its chemoselectivity . It allows for "programmed synthesis" where three different groups can be attached to the benzene ring in a specific order without protecting groups for the halogens.

The Hierarchy of Reactivity (Pd-Catalysis)

In transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), the rate of oxidative addition correlates with bond strength.

-

Primary Reactive Site (C5-I): Reacts at room temperature or mild heating (40-60°C) with standard catalysts (e.g., Pd(PPh₃)₄).[1]

-

Secondary Reactive Site (C4-Br): Requires higher temperatures (80-100°C) or more active catalysts (e.g., Pd(dppf)Cl₂).[1]

-

Tertiary Reactive Site (C2-Cl): Typically inert under standard conditions.[1] Requires specialized electron-rich bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) or Nickel catalysis to activate.[1]

Functionalization Workflow

Scenario: A medicinal chemist needs to attach an aryl group at C5, an alkyne at C4, and an alkyl ether at C1.

-

Step 1: O-Alkylation (Nucleophilic Substitution) [1]

-

Reagents: R-X, K₂CO₃, DMF.[4]

-

Logic: Protect the phenol first to prevent catalyst poisoning and solubility issues. The halogens are stable to these basic conditions.

-

-

Step 2: C5-Selective Coupling (Suzuki)

-

Reagents: Ar-B(OH)₂, Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 60°C.[1]

-

Result: The Iodine is displaced exclusively. The Bromine and Chlorine remain intact.

-

-

Step 3: C4-Coupling (Sonogashira)

Safety and Handling

-

Hazards: Like most halogenated phenols, this compound is likely toxic if swallowed and a skin/eye irritant . The presence of iodine often correlates with increased cytotoxicity.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Iodine-containing compounds can liberate I₂ upon prolonged exposure to light; store in amber vials.[1]

-

Disposal: All halogenated waste must be segregated. Do not mix with strong oxidizers.

References

-

Synthesis & Patent Data

-

Chemical Properties & Identifiers

-

General Reactivity of Polyhalogenated Arenes

Sources

- 1. US10442804B2 - Compounds for the treatment of hepatitis B virus infection - Google Patents [patents.google.com]

- 2. Buy 4-Bromo-5-fluoro-2-iodophenol [smolecule.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. BR102017010009A2 - COMPOUNDS FOR THE TREATMENT OF HEPATITIS B VIRUS INFECTION - Google Patents [patents.google.com]

- 6. WO2018144605A1 - Compounds for the treatment of hepatitis b virus infection - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

4-Bromo-2-chloro-5-iodophenol CAS number and molecular structure

An In-Depth Technical Guide to 4-Bromo-2-chloro-5-iodophenol: Properties, Synthesis, and Applications

Introduction

4-Bromo-2-chloro-5-iodophenol is a polyhalogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a member of the halogenated phenol family, its unique substitution pattern—featuring bromine, chlorine, and iodine atoms on the phenolic ring—imparts a distinct reactivity profile, making it a versatile building block for the synthesis of more complex molecules. The presence of multiple, distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, a critical aspect in the design of novel pharmaceutical agents and advanced materials. This guide provides a comprehensive overview of 4-Bromo-2-chloro-5-iodophenol, its isomers, potential synthetic routes, and its applications in research and development. While direct experimental data for this specific isomer is not widely available, its properties and reactivity can be reliably inferred from closely related compounds.

Molecular Structure and Identification

The core structure of 4-Bromo-2-chloro-5-iodophenol consists of a benzene ring substituted with a hydroxyl group (-OH), a bromine atom at position 4, a chlorine atom at position 2, and an iodine atom at position 5. While a specific CAS (Chemical Abstracts Service) number for 4-Bromo-2-chloro-5-iodophenol is not readily found in major chemical databases, its isomers are well-documented, highlighting the importance of precise nomenclature in identifying these compounds.

Molecular Formula: C₆H₃BrClIO

Molecular Weight: 333.35 g/mol

The table below summarizes the key identifiers for 4-Bromo-2-chloro-5-iodophenol and its known isomers, providing a comparative overview for researchers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | Canonical SMILES |

| 4-Bromo-2-chloro-5-iodophenol | Not available | C₆H₃BrClIO | 333.35 | 4-Bromo-2-chloro-5-iodophenol | C1=C(C(=C(C=C1Br)Cl)O)I |

| 4-Bromo-2-chloro-6-iodophenol | 858855-18-2[1][2][3] | C₆H₃BrClIO | 333.35[1][3] | 4-bromo-2-chloro-6-iodophenol[1] | C1=C(C=C(C(=C1Cl)O)I)Br[1] |

| 2-Bromo-4-chloro-5-iodophenol | 2091716-48-0[4][5] | C₆H₃BrClIO | 333.35[4] | 2-bromo-4-chloro-5-iodophenol | OC1=CC(I)=C(Cl)C=C1Br[4] |

Synthesis and Reactivity

The synthesis of polyhalogenated phenols like 4-Bromo-2-chloro-5-iodophenol typically involves a multi-step process that requires careful control over reaction conditions to achieve the desired regioselectivity. A plausible synthetic route would start with a readily available substituted phenol and proceed with sequential halogenation steps.

Proposed Synthetic Pathway

A hypothetical synthesis could begin with 4-bromo-2-chlorophenol, a commercially available starting material. The subsequent iodination would be directed by the existing substituents on the aromatic ring. The hydroxyl group is an activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. In 4-bromo-2-chlorophenol, the positions ortho and para to the hydroxyl group are already occupied. The position ortho to the bromine and meta to the chlorine and hydroxyl groups (position 5) would be a likely site for electrophilic iodination.

Caption: Proposed synthesis of 4-Bromo-2-chloro-5-iodophenol.

Chemical Reactivity

The reactivity of 4-Bromo-2-chloro-5-iodophenol is primarily influenced by the hydroxyl group and the three different halogen substituents.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification or esterification reactions.

-

Halogen Atoms: The carbon-halogen bonds offer multiple sites for synthetic modification. The iodine atom is the most reactive towards cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck couplings) due to the relatively weak C-I bond. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 5-position. The bromine atom is also a good leaving group for such reactions, offering a second site for functionalization under different reaction conditions. The chlorine atom is the least reactive of the three halogens in cross-coupling reactions.

Potential Applications in Drug Development and Research

Halogenated phenols are a well-established class of compounds with a wide range of biological activities. They are often used as antiseptics and disinfectants.[6][7] Their utility extends to more complex applications in drug discovery and materials science.

-

Pharmaceutical Intermediates: Polyhalogenated phenols are valuable intermediates in the synthesis of pharmaceuticals. The ability to selectively functionalize the different halogen positions allows for the creation of a diverse library of compounds for screening against various biological targets. Chlorinated phenols, for instance, are used in the production of herbicides and antiseptics.[8]

-

Antimicrobial and Antiparasitic Agents: The presence of halogens on an aromatic ring can enhance the antimicrobial and antiparasitic properties of a molecule. For example, some chlorinated phenols are used as household and hospital disinfectants.[8]

-

Materials Science: Halogenated phenols serve as key building blocks for specialty polymers and organic electronic materials.[9] The introduction of heavy atoms like bromine and iodine can influence the electronic and photophysical properties of these materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic semiconductors.[9]

Experimental Protocols

General Procedure for a Suzuki Cross-Coupling Reaction

This protocol describes a general method for the selective functionalization of the iodine atom in a polyhalogenated phenol like 4-Bromo-2-chloro-5-iodophenol.

Objective: To selectively couple an arylboronic acid at the 5-position (C-I bond) of 4-Bromo-2-chloro-5-iodophenol.

Materials:

-

4-Bromo-2-chloro-5-iodophenol

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add 4-Bromo-2-chloro-5-iodophenol (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (0.01-0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Spectroscopic Characterization

The structure of 4-Bromo-2-chloro-5-iodophenol and its derivatives can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show two singlets in the aromatic region (typically 7-8 ppm), corresponding to the two protons on the benzene ring.[10] The hydroxyl proton would likely appear as a broad singlet between 4 and 7 ppm.[10]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached hydroxyl and halogen substituents.

-

Infrared (IR) Spectroscopy: A characteristic broad absorption band for the O-H stretch of the phenol would be expected around 3500 cm⁻¹.[10] Aromatic C=C stretching bands would appear in the 1500-1600 cm⁻¹ region.[10] The C-X (halogen) stretches would be found in the fingerprint region, with the C-Cl stretch typically around 740-760 cm⁻¹, C-Br around 640 cm⁻¹, and C-I around 570 cm⁻¹.[11]

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak and isotopic patterns consistent with the presence of bromine and chlorine atoms.[12]

Safety and Handling

Polyhalogenated phenols should be handled with care in a well-ventilated fume hood, as they can be irritants and are potentially toxic. The GHS (Globally Harmonized System) classification for the related compound, 4-bromo-2-chloro-6-iodophenol, indicates that it is toxic if swallowed and harmful in contact with skin or if inhaled.[1]

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

A lab coat

-

Use in a well-ventilated area or fume hood

Store the compound in a tightly sealed container in a cool, dry, and dark place.

Conclusion

4-Bromo-2-chloro-5-iodophenol represents a highly functionalized and synthetically versatile platform for the development of novel compounds in the pharmaceutical and materials science sectors. While specific data for this isomer is limited, a comprehensive understanding of its properties and reactivity can be constructed from the extensive knowledge of related halogenated phenols. Its unique arrangement of three different halogens provides a rich chemistry for selective, stepwise functionalization, making it a valuable, albeit challenging, target for synthetic chemists. As research into complex organic molecules continues to expand, the utility of such precisely substituted building blocks will undoubtedly grow.

References

-

Merck Manuals. (n.d.). Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 4-Bromo-2-iodophenol. Retrieved from [Link]

- Google Patents. (n.d.). GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol.

- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 4-Bromo-2-iodophenol in Materials Science. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloro-6-iodophenol. Retrieved from [Link]

-

ResearchGate. (2025). Marine phenolic compounds and their halogenated derivatives: Structure, properties, isolation, characterization, and medical applications. Retrieved from [Link]

-

KU Leuven. (n.d.). Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Phenols and Their Uses. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ACS Publications. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Commercially Important Chlorinated Phenols. Retrieved from [Link]

-

Ochem Incorporation. (n.d.). Home. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-chloro-6-iodophenol | C6H3BrClIO | CID 19935923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iodochem.com [iodochem.com]

- 3. EnamineStore [enaminestore.com]

- 4. 2091716-48-0|2-bromo-4-chloro-5-iodophenol|BLD Pharm [bldpharm.com]

- 5. AB597815 | CAS 2091716-48-0 – abcr Gute Chemie [abcr.com]

- 6. Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-5-iodophenol

Introduction: The Challenge of Polysubstituted Phenols

Polysubstituted phenols are a cornerstone of modern organic synthesis, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility is derived from the specific arrangement of substituents on the phenolic ring, which dictates their chemical reactivity and biological activity. The target molecule of this guide, 4-Bromo-2-chloro-5-iodophenol, is a prime example of a highly functionalized scaffold. The presence of three distinct halogen atoms (Cl, Br, I) at specific positions, anchored by a hydroxyl group, offers multiple points for further chemical elaboration through cross-coupling reactions or other transformations.

However, the synthesis of such precisely substituted molecules is a significant chemical challenge. The primary obstacle is achieving regiochemical control during the sequential introduction of halogen substituents onto the aromatic ring. This guide provides a comprehensive analysis of a plausible synthetic pathway, focusing on the underlying principles of electrophilic aromatic substitution and offering field-proven insights into overcoming the inherent mechanistic hurdles. We will explore a two-step approach beginning with the commercially available precursor, 2-chlorophenol, detailing both the synthesis of a key intermediate and the challenging final iodination step.

Retrosynthetic Analysis: A Stepwise Disconnection Approach

A logical retrosynthetic analysis is crucial for designing a viable synthesis. The most direct approach involves the sequential halogenation of a simpler, readily available starting material. The target molecule can be disconnected at the C-I bond, revealing 4-bromo-2-chlorophenol as the immediate precursor. This intermediate, in turn, can be derived from the regioselective bromination of 2-chlorophenol. This two-step strategy forms the basis of our forward synthesis plan.

Caption: Proposed forward synthesis pathway with expected major/minor products.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including bromine and strong acids. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 4-Bromo-2-chlorophenol (Intermediate)

This protocol is adapted from established literature procedures for the selective para-bromination of 2-chlorophenol. [1] Materials:

-

2-Chlorophenol (1.0 eq)

-

Bromine (1.0 eq)

-

Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)

-

10% w/v Sodium bisulfite (NaHSO3) solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenol in carbon tetrachloride (approx. 5 mL per gram of phenol).

-

Cool the flask in an ice bath to 0-5 °C.

-

Prepare a solution of bromine in an equal volume of carbon tetrachloride and add it to the dropping funnel.

-

Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, ensuring the temperature remains below 10 °C. The reaction mixture will decolorize as the bromine is consumed, and hydrogen bromide gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by slowly adding 10% sodium bisulfite solution to destroy any excess bromine (the red-brown color will disappear).

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude 4-bromo-2-chlorophenol can be purified by vacuum distillation or recrystallization from hexanes.

Protocol 2: Iodination of 4-Bromo-2-chlorophenol

This protocol utilizes N-Iodosuccinimide (NIS) activated by a catalytic amount of acid, a common method for the iodination of moderately deactivated phenols. [2]Note: This reaction is expected to produce a mixture of isomers, with the 6-iodo isomer likely predominating.

Materials:

-

4-Bromo-2-chlorophenol (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Trifluoroacetic acid (TFA) (0.1 eq)

-

Acetonitrile (CH3CN)

-

10% w/v Sodium thiosulfate (Na2S2O3) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask protected from light, dissolve 4-bromo-2-chlorophenol in acetonitrile (approx. 10 mL per gram of phenol).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide to the solution, followed by the dropwise addition of trifluoroacetic acid.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours (4-24 h) for significant conversion.

-

Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to consume any remaining NIS or iodine.

-

Dilute the mixture with water and extract the product with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product will be a mixture of isomers. Purification via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or preparative HPLC is necessary to isolate the desired 4-bromo-2-chloro-5-iodophenol. Extensive analytical characterization (e.g., 1H NMR, 13C NMR, NOESY) is required to confirm the regiochemistry of the isolated product.

Data Presentation & Characterization

The successful synthesis requires rigorous monitoring and characterization at each step.

| Parameter | Step 1: Bromination | Step 2: Iodination |

| Starting Material | 2-Chlorophenol | 4-Bromo-2-chlorophenol |

| Key Reagents | Bromine (Br2) | N-Iodosuccinimide (NIS), TFA |

| Solvent | Carbon Tetrachloride | Acetonitrile |

| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |

| Typical Yield | >85% (for 4-bromo isomer) [1] | Variable; requires purification |

| Purity Analysis | GC-MS, 1H NMR | LC-MS, 1H NMR |

| Purification | Vacuum Distillation | Column Chromatography |

Characterization of 4-Bromo-2-chloro-5-iodophenol:

-

Proton NMR (¹H NMR): The final product should exhibit two singlets in the aromatic region, corresponding to the protons at C3 and C6. The precise chemical shifts will confirm the substitution pattern.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C6H3BrClIO, with a characteristic isotopic pattern for the presence of bromine and chlorine.

Conclusion

The synthesis of 4-Bromo-2-chloro-5-iodophenol is a challenging endeavor that highlights the complexities of regiocontrol in electrophilic aromatic substitution. While a two-step halogenation sequence starting from 2-chlorophenol is the most direct route on paper, it is mechanistically biased towards producing the 4-bromo-2-chloro-6-iodophenol isomer. The synthesis of the target 5-iodo isomer via this pathway would necessitate careful execution of the iodination step followed by a demanding purification process to isolate what is likely a minor product. This guide provides robust, literature-grounded protocols for this pathway, while also emphasizing the critical importance of understanding the underlying electronic effects that govern the reaction's outcome. For researchers requiring unambiguous synthesis of the 5-iodo isomer, alternative, more complex strategies involving ortho-directing groups or Sandmeyer-type reactions may need to be explored.

References

-

Huwiler, M., Bürgi, U., & Lehmler, H. J. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461–7469. Available from: [Link]

- Mane, S. B., et al. (1998). Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. Oriental Journal of Chemistry, 14(2).

-

The Hive. (2000). Iodination via NIS -- various conditions. Hive Chemistry Discourse. Available from: [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available from: [Link]

- Dhotare, B. K., & Wadgaonkar, P. P. (2006).

- Bracco, F., et al. (2011). Process for the iodination of phenolic derivatives. EP2394984A1. Google Patents.

- Raiford, L. C., & Leavell, G. (1933). The Action of Bromine on 2-Chlorophenol and Some of Its Derivatives. Journal of the American Chemical Society, 55(5), 2125–2131. (Referenced in US4223166A)

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]

-

MasterOrganicChemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]

-

Penn State University. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]

-

Mellor, J. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Available from: [Link]

-

Su, W., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782–4785. Available from: [Link]

- Radhakrishna, P., et al. (1987). Kinetics of Iodination of Phenol & Substituted Phenols By N-Iodosuccinimide. Indian Journal of Chemistry, 26A, 397-399.

- CN109369345A - A kind of preparation method of 2-bromo-5-iodophenol. Google Patents.

- Stuehler, H. (1980). Process for producing 4-bromo-2-chlorophenols. US4223166A. Google Patents.

Sources

Technical Whitepaper: Spectroscopic Characterization of 4-Bromo-2-chloro-5-iodophenol

[1]

Executive Summary & Structural Logic

The compound 4-Bromo-2-chloro-5-iodophenol (C₆H₃BrClIO) represents a highly functionalized aromatic scaffold, often utilized as a dense intermediate in cross-coupling reactions (Suzuki-Miyaura or Sonogashira) where site-selective activation is required.[1]

The challenge in characterizing this molecule lies in distinguishing it from its regioisomers (e.g., the 6-iodo or 3-iodo variants).[1] This guide provides a definitive spectroscopic map based on substituent additivity rules, heavy-atom shielding effects, and characteristic isotope distributions.[1]

Structural Orientation

To interpret the spectra correctly, the atomic numbering must be fixed:

This substitution pattern leaves two aromatic protons at the C3 and C6 positions. Critically, these protons are para to each other, resulting in a specific coupling pattern distinct from ortho or meta isomers.[1]

Mass Spectrometry (MS): The Halogen Fingerprint

Mass spectrometry provides the most immediate confirmation of identity due to the unique isotopic signatures of Chlorine and Bromine. Iodine is monoisotopic (

Isotope Pattern Analysis

The molecular ion cluster will exhibit a characteristic 3:4:1 intensity ratio, diagnostic of a molecule containing one Bromine and one Chlorine .[6]

-

Bromine (

Br : -

Chlorine (

Cl : -

Iodine (

I): 100% natural abundance.[1][10]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Calculated Ion Cluster (EI, 70 eV)

| Ion Species | Isotope Composition | Calculated m/z | Relative Intensity (Approx) |

| M⁺ (Nominal) | 331.8 | 75% | |

| M⁺ + 2 | ( | 333.8 | 100% (Base) |

| M⁺ + 4 | 335.8 | 25% |

Analyst Note: The M+2 peak is the base peak (highest intensity) because it represents the statistical overlap of the two most probable combinations (

Br/Cl and Br/ Cl).

Fragmentation Pathway

The fragmentation is driven by the weakness of the C-I bond relative to C-Br and C-Cl.

-

[M]⁺ → [M - I]⁺: Loss of Iodine radical (127 Da).[1]

-

[M - I]⁺ → [M - I - CO]⁺: Ring contraction/loss of CO (typical phenol fragmentation).[1]

Figure 1: Predicted fragmentation pathway for 4-Bromo-2-chloro-5-iodophenol under Electron Impact (EI).

Nuclear Magnetic Resonance (NMR)[1][5][11][12][13][14][15]

¹H NMR (Proton)

The molecule possesses two non-equivalent aromatic protons: H3 and H6 .[1]

-

Coupling: H3 and H6 are para to each other.[1] In 300-400 MHz instruments, this typically appears as two singlets .[1] High-field instruments (600+ MHz) may resolve a small para-coupling constant (

).[1]

| Proton | Position | Chemical Environment | Predicted Shift (δ ppm) | Multiplicity |

| H3 | Para to H6 | Trapped between Cl and Br .[1] Both are deshielding (inductive effect).[1] | 7.55 - 7.65 | Singlet (s) |

| H6 | Para to H3 | Trapped between I and OH .[1] OH is electron-donating (shielding ortho), but I is heavy.[1] | 7.30 - 7.40 | Singlet (s) |

| -OH | Phenolic | Exchangeable.[1] Shift varies with concentration/solvent.[1] | 5.50 - 6.50 | Broad Singlet (br s) |

Validation Logic: H3 is expected to be more downfield (higher ppm) than H6 because it is flanked by two electronegative halogens (Cl, Br) without the direct ortho shielding benefit of the oxygen lone pair that H6 enjoys.

¹³C NMR (Carbon)

The Carbon-13 spectrum is critical for verifying the position of the Iodine. Iodine exerts a "Heavy Atom Effect," often causing a significant upfield shift (shielding) of the attached carbon, sometimes pushing it below 100 ppm, which is anomalous for aromatics.

| Carbon | Assignment | Predicted Shift (δ ppm) | Notes |

| C1 | C-OH | 152.0 - 155.0 | Deshielded by Oxygen.[1] |

| C5 | C-I | 85.0 - 95.0 | Diagnostic Peak. Strongly shielded by Iodine.[1] |

| C2 | C-Cl | 120.0 - 125.0 | |

| C4 | C-Br | 115.0 - 120.0 | |

| C3 | C-H | 130.0 - 135.0 | |

| C6 | C-H | 135.0 - 140.0 |

Infrared Spectroscopy (IR)[1][15]

IR is less specific for isomer differentiation but essential for functional group confirmation.[1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| O-H Stretch | 3200 - 3500 | Broad, Strong | Phenolic -OH (H-bonded).[1] |

| C=C Aromatic | 1450, 1580 | Medium | Benzene ring breathing modes.[1] |

| C-O Stretch | 1180 - 1220 | Strong | Phenolic C-O bond.[1] |

| C-Cl Stretch | 600 - 800 | Medium/Strong | Aryl chloride.[1] |

| C-Br Stretch | 500 - 600 | Medium | Aryl bromide.[1] |

| C-I Stretch | < 500 | Weak | Aryl iodide (often outside standard IR range).[1] |

Experimental Workflow: Synthesis & Purification

Since this specific isomer is a specialized intermediate, researchers often must synthesize it from 4-bromo-2-chlorophenol .[1] The following protocol ensures regioselectivity at the C5 position (ortho to the directing OH group, but sterically influenced).

Reaction Scheme

Substrate: 4-Bromo-2-chlorophenol Reagent: N-Iodosuccinimide (NIS) or I₂/H₂O₂ Solvent: Acetonitrile (MeCN) or Methanol Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The OH group directs ortho/para. Since para (C4) and one ortho (C2) are blocked, substitution occurs at C6 or C5.[1] However, C6 is sterically crowded by the OH and the ring orientation. Careful control is needed to favor the 5-iodo (meta to OH, para to Cl) vs 6-iodo.[1] Note: Direct iodination often favors the C6 position (ortho to OH).[1] To get the C5 isomer, one often requires a directing group strategy or starting from a different aniline precursor (Sandmeyer).

Correction for Target Isomer (C5-Iodo): Direct iodination of 4-bromo-2-chlorophenol will predominantly yield the 6-iodo isomer (ortho to OH).[1] To obtain the 5-iodo isomer described in this guide, the most reliable route is Sandmeyer iodination of 4-bromo-2-chloro-5-aminophenol, or iodination of a protected precursor where steric bulk forces the iodine to the less crowded C5 position.[1]

Below is the workflow for the Structural Validation of the synthesized product to ensure the Iodine is at C5 and not C6.

Figure 2: Validation logic to distinguish the 5-iodo target from the common 6-iodo byproduct. The 5-iodo isomer has para-protons (singlets), while the 6-iodo isomer has meta-protons (doublets).[1]

References

-

PubChem. 4-Bromo-2,5-dichlorophenol (Analogous Spectral Data).[1] National Library of Medicine.[1] Available at: [Link][1]

-

ChemGuide. Mass Spectra - The M+2 Peak (Halogen Patterns). Available at: [Link][1]

-

Charisiadis, P. et al. 1H-NMR as a Structural Tool for Phenols. PMC (NIH).[1] Available at: [Link]

-

NIST Mass Spec Data Center. General Halogenated Phenol Fragmentation Patterns. Available at: [Link][1]

Sources

- 1. 4-Bromo-2,5-dichlorophenol | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-Bromo-5-fluoro-2-iodophenol [smolecule.com]

- 3. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. GCMS Section 6.5 [people.whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

Physical properties and appearance of 4-Bromo-2-chloro-5-iodophenol

Title: Technical Monograph: Physical Properties and Characterization of 4-Bromo-2-chloro-5-iodophenol

Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

4-Bromo-2-chloro-5-iodophenol (CAS: 2092799-35-2) is a highly functionalized tri-halogenated phenol derivative utilized primarily as a scaffold in the synthesis of antiviral therapeutics (specifically Hepatitis B inhibitors) and advanced agrochemicals.[1][2] Its unique substitution pattern—featuring three distinct halogens (chlorine, bromine, iodine) around a phenolic core—provides orthogonal reactivity handles for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This guide delineates the physical properties, synthesis logic, and rigorous characterization protocols required to work with this compound, addressing the scarcity of public data for this specific isomer.

Chemical Identity & Physical Appearance

The physical state of 4-Bromo-2-chloro-5-iodophenol is dictated by the interplay between hydrogen bonding (phenolic -OH) and the heavy halogen atoms which increase London dispersion forces.

Table 1: Physicochemical Profile

| Property | Specification / Value | Notes |

| CAS Number | 2092799-35-2 | Confirmed registry number [1]. |

| Molecular Formula | C₆H₃BrClIO | High halogen content (~77% by mass). |

| Molecular Weight | 333.35 g/mol | Significant mass due to Iodine/Bromine. |

| Physical State | Crystalline Solid | Typically isolated as a solid at STP. |

| Appearance | Off-white to pale beige/pink | Phenols are prone to oxidation; iodine bonds are light-sensitive, leading to pink/yellow discoloration over time. |

| Solubility (Polar) | DMSO, Methanol, Ethanol | High solubility in polar aprotic/protic organic solvents. |

| Solubility (Non-Polar) | Dichloromethane, Ethyl Acetate | Moderate to High solubility. |

| Solubility (Aqueous) | Negligible | Hydrophobic halogens dominate; pKa predicted ~6-7 (more acidic than phenol due to electron-withdrawing halogens). |

| Melting Point | Experimental determination required | Precursor (2-chloro-5-iodophenol) melts at ~37-40°C. The addition of Bromine at C4 typically raises MP significantly (est. >60°C). |

Synthesis & Reaction Logic

The synthesis of 4-Bromo-2-chloro-5-iodophenol relies on the principles of Electrophilic Aromatic Substitution (EAS) . The phenolic hydroxyl group (-OH) is the strongest activating group, directing incoming electrophiles to the ortho and para positions.

-

Directing Effects:

-

The -OH group directs ortho (C2, C6) and para (C4).

-

Position C2 is blocked by Chlorine.

-

Position C5 is blocked by Iodine.[1]

-

Competition: The reaction must distinguish between C4 (para) and C6 (ortho). Steric hindrance at C6 (flanked by OH and I) and the electronic preference for para substitution favor the formation of the 4-bromo isomer.

-

Protocol: Bromination of 2-Chloro-5-iodophenol

Based on Patent WO2018144605A1 [2]

-

Dissolution: Dissolve 2-chloro-5-iodophenol (1.0 eq) in Glacial Acetic Acid (AcOH).

-

Addition: Add elemental Bromine (Br₂, 1.1 eq) dropwise.

-

Temperature Control: Maintain internal temperature < 30°C to prevent over-bromination or oxidation.

-

Quenching: Upon completion (monitored by HPLC), quench with water and 40% Sodium Bisulfite (NaHSO₃) to neutralize excess bromine.

-

Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Visualization: Synthesis & Characterization Workflow

The following diagram illustrates the synthesis pathway and the critical analytical decision points to ensure isomeric purity.

Caption: Workflow for the regioselective synthesis and validation of 4-Bromo-2-chloro-5-iodophenol.

Analytical Characterization Protocols

Due to the potential for regioisomers (e.g., 6-bromo isomer), 1H-NMR is the gold standard for structural confirmation. Mass spectrometry (MS) confirms the formula but not the substitution pattern.

A. 1H-NMR Interpretation (Prediction)

The aromatic region will show two distinct singlets (or weak doublets due to long-range coupling) because the protons are para to each other (positions 3 and 6).

-

Proton H3 (between Cl and Br): Expected shift δ ~7.6 - 7.8 ppm.

-

Proton H6 (between OH and I): Expected shift δ ~7.3 - 7.5 ppm.

-

Differentiation: If the 6-bromo isomer were formed, the protons would be meta to each other, showing a characteristic coupling constant (J ~ 2-3 Hz). The target 4-bromo isomer has protons para to each other (C3 and C6 are separated by substituents), resulting in singlets.

B. HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV at 254 nm and 280 nm.

-

Retention Time: The compound is highly lipophilic (LogP > 4.0 predicted). Expect late elution compared to non-iodinated precursors.

Handling, Stability & Safety

-

Light Sensitivity: The C-I bond is weaker than C-Br or C-Cl. Prolonged exposure to light can cause homolytic cleavage, releasing iodine radicals and turning the solid purple/pink. Store in amber vials.

-

Acidity: The presence of three halogens increases the acidity of the phenol. It may cause severe skin burns and eye damage.

-

Toxicity: Classified as a Toxic Solid .[6] Halogenated phenols are often uncouplers of oxidative phosphorylation. Handle in a fume hood with nitrile gloves.

References

- Xu, Y., et al. (2018). Compounds for the treatment of Hepatitis B Virus Infection. World Intellectual Property Organization Patent WO2018144605A1.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. abcr.com [abcr.com]

- 3. 2092799-35-2|4-Bromo-2-chloro-5-iodophenol| Ambeed [ambeed.com]

- 4. Buy 4-Bromo-5-fluoro-2-iodophenol [smolecule.com]

- 5. BR102017010009A2 - COMPOUNDS FOR THE TREATMENT OF HEPATITIS B VIRUS INFECTION - Google Patents [patents.google.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Solubility Profile of 4-Bromo-2-chloro-5-iodophenol: A Theoretical and Practical Guide for Pre-formulation and Process Chemistry

An In-Depth Technical Guide for Drug Development Professionals

Abstract

4-Bromo-2-chloro-5-iodophenol is a polyhalogenated phenol with potential applications as a key starting material or intermediate in the synthesis of complex pharmaceutical agents and novel chemical entities. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in drug development, influencing reaction kinetics, purification strategies, and formulation. This guide addresses the conspicuous absence of published quantitative solubility data for this specific compound. Instead of merely reporting data, we provide a robust framework for predicting, understanding, and experimentally determining its solubility. This document synthesizes fundamental principles of physical organic chemistry with a detailed, field-proven experimental protocol, enabling researchers to generate reliable solubility data essential for process optimization and pre-formulation studies.

Introduction: The Significance of Solubility in Process Chemistry

The efficiency of any chemical synthesis is profoundly dependent on the physical properties of its reagents and intermediates. For a multi-functionalized building block like 4-bromo-2-chloro-5-iodophenol, solubility is not merely a physical constant; it is a critical process parameter. It dictates the choice of reaction media, influences rates of reaction, governs crystallization and purification methods, and ultimately impacts process yield, purity, and scalability.

The molecular architecture of 4-bromo-2-chloro-5-iodophenol—featuring a polar hydroxyl group, a bulky aromatic ring, and three distinct halogen atoms—suggests a complex and nuanced solubility profile. The interplay between hydrogen bonding, dipole-dipole interactions, and London dispersion forces will vary significantly across different solvent classes. This guide provides the theoretical foundation to anticipate these interactions and the practical methodology to quantify them.

Theoretical Solubility Framework: A Molecular-Level Analysis

The principle of "like dissolves like" provides the foundational logic for predicting solubility. The solubility of a solute in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. For 4-bromo-2-chloro-5-iodophenol, we must consider its key structural features.

2.1 Molecular Structure Analysis

-

Polar Phenolic Group (-OH): This group is a hydrogen bond donor and acceptor, imparting significant polarity to the molecule. It will seek favorable interactions with other polar, protic molecules.[1]

-

Aromatic Ring: The benzene ring is largely nonpolar and can participate in favorable π-π stacking interactions with aromatic solvents and van der Waals (London dispersion) forces with all solvents.[2][3]

-

Halogen Substituents (Br, Cl, I): The halogens introduce several effects. They increase the molecular weight and surface area, enhancing van der Waals forces. Their electronegativity creates C-X bond dipoles, contributing to the overall molecular dipole moment. Furthermore, the large, polarizable nature of iodine and bromine can lead to significant dispersion forces.

2.2 Predicted Solubility in Common Organic Solvent Classes

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The primary intermolecular interaction will be strong hydrogen bonding between the solvent's hydroxyl group and the compound's phenolic -OH.[1] The alkyl chains of these alcohols will also interact favorably with the aromatic ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): High to moderate solubility is predicted. These solvents cannot donate hydrogen bonds but are excellent hydrogen bond acceptors.[4][5] They will readily solvate the phenolic proton. Strong dipole-dipole interactions between the solvent and the polar C-X and C-O bonds will also be a major contributing factor.

-

Nonpolar Solvents (e.g., Hexanes, Heptane): Low solubility is expected. The energy required to break the strong hydrogen bonds between the phenol molecules (solute-solute interactions) will not be compensated by the weak van der Waals forces formed with the aliphatic solvent.[6]

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): Moderate to low solubility is predicted. While these solvents are nonpolar, they can engage in π-π stacking with the compound's aromatic ring.[7] This provides a favorable interaction that is absent in aliphatic hydrocarbons, likely leading to greater solubility in toluene than in hexane.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate solubility is expected. These solvents have a significant dipole moment and can act as weak hydrogen bond acceptors. They will effectively solvate the large, halogenated, and somewhat nonpolar portion of the molecule.

This theoretical analysis allows for an informed selection of solvents for screening and provides a rational basis for interpreting experimental results.

Experimental Protocol: Isothermal Shake-Flask Method

To generate trustworthy and reproducible data, a standardized methodology is essential. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid compound in a solvent. The protocol described below is designed to be a self-validating system.

3.1 Principle

An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique (e.g., HPLC-UV).

3.2 Materials and Equipment

-

4-Bromo-2-chloro-5-iodophenol (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

3.3 Step-by-Step Methodology

-

Preparation: Add an excess of 4-bromo-2-chloro-5-iodophenol to a series of glass vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting mass of ~50 mg in 2 mL of solvent is typically sufficient.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours.

-

Causality Note: A 24-hour period is generally sufficient for most compounds to reach equilibrium. For a self-validating system, it is best practice to take measurements at multiple time points (e.g., 24h and 48h). If the measured concentration does not change significantly between these points, equilibrium has been achieved.

-

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully draw the supernatant (the clear liquid) into a syringe. Attach a 0.22 µm syringe filter and discard the first 0.2-0.3 mL of filtrate to saturate the filter material and avoid adsorption effects. Collect the subsequent clear filtrate into a clean vial.

-

Causality Note: Filtration is a critical step to ensure that no microscopic solid particles are carried over, which would artificially inflate the measured concentration. The filter material must be chemically inert to the solvent.

-

-

Dilution and Analysis: Accurately dilute a known volume of the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.

-

Quantification: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in mg/mL and mol/L.

Data Presentation

Quantitative solubility data should be organized systematically for clear comparison and analysis. The following table provides a template for recording experimental results.

Table 1: Experimentally Determined Solubility of 4-Bromo-2-chloro-5-iodophenol at 25 °C

| Solvent Class | Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 32.7 | [Experimental Data] | [Experimental Data] |

| Ethanol | 24.5 | [Experimental Data] | [Experimental Data] | |

| Polar Aprotic | Acetonitrile | 37.5 | [Experimental Data] | [Experimental Data] |

| Acetone | 20.7 | [Experimental Data] | [Experimental Data] | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Experimental Data] | |

| Aromatic | Toluene | 2.38 | [Experimental Data] | [Experimental Data] |

| Chlorinated | Dichloromethane (DCM) | 9.08 | [Experimental Data] | [Experimental Data] |

| Nonpolar | n-Hexane | 1.88 | [Experimental Data] | [Experimental Data] |

Visualizations: Workflows and Guiding Principles

Visual diagrams are essential for clarifying complex workflows and theoretical relationships.

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Caption: Relationship between solute properties and solvent classes.

Conclusion

References

-

ChemBK. (2024). 4-Bromo-2-chlorophenol. Retrieved from ChemBK.com. [Link]

-

CPAchem Ltd. (2023). Safety data sheet: 4-Bromo-2-chlorophenol. Retrieved from CPAchem. [Link]

-

PubChem. (n.d.). 4-Bromo-2,5-dichlorophenol. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Handling of 4-Bromo-2-iodophenol. Retrieved from Nbinno.com. [Link]

- Google Patents. (1980). US4223166A - Process for producing 4-bromo-2-chlorophenols.

-

Chemistry LibreTexts. (2025). 17.2: Properties of Alcohols and Phenols. Retrieved from Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloro-6-iodophenol. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Shiu, W. Y., & Ma, K. C. (2000). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 45(4), 669-674. [Link]

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from a university course material repository. [Link]

-

CK-12 Foundation. (2025). Physical and Chemical Properties of Aromatic Hydrocarbons. Retrieved from CK-12. [Link]

-

Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from Wikipedia. [Link]

-

Spring 2005, Principles of Drug Action 1, Aromatics. Retrieved from a university course material repository. [Link]

-

Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from Chemistry Steps. [Link]

-

Allen Career Institute. (n.d.). Aromatic Compounds: Nomenclature, Characteristics and Conditions. Retrieved from Allen Career Institute. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Aromatic Compounds: Nomenclature, Characteristics and Conditions [allen.in]

Methodological & Application

Application Notes: 4-Bromo-2-chloro-5-iodophenol as a Versatile Building Block for Medicinal Chemistry

Introduction: The Strategic Advantage of Polyhalogenated Phenols

In modern drug discovery, the precise construction of complex molecular architectures is paramount. Medicinal chemists require versatile building blocks that offer not only a scaffold for elaboration but also fine control over physicochemical properties. Polyhalogenated phenols, particularly those with a diverse array of halogens, represent a powerful class of starting materials.[1][2] The distinct electronic and steric properties of each halogen, combined with their differential reactivity in cross-coupling reactions, provide a programmable platform for sequential and site-selective functionalization.[3][4]

This guide focuses on 4-bromo-2-chloro-5-iodophenol , a trifunctionalized phenol that exemplifies the strategic advantages of this molecular class. The presence of iodine, bromine, and chlorine on the same aromatic ring, each with a unique propensity for oxidative addition to a palladium catalyst, allows for a hierarchical approach to molecular diversification.[5][6] Furthermore, the phenolic hydroxyl group serves as an additional point for modification, enabling the synthesis of a wide range of ethers and esters. The strategic placement of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][7]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of 4-bromo-2-chloro-5-iodophenol and detailed, field-proven protocols for its selective functionalization.

Core Principles: Understanding Differential Reactivity

The utility of 4-bromo-2-chloro-5-iodophenol as a building block is rooted in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This selectivity is primarily governed by the bond dissociation energies (BDEs) of the C-X bonds, which follow the general trend: C-I < C-Br < C-Cl .

This hierarchy dictates the order of reactivity in the rate-determining oxidative addition step of most cross-coupling catalytic cycles.[5][8] Consequently, one can selectively react the C-I bond while leaving the C-Br and C-Cl bonds intact, then target the C-Br bond under more forcing conditions, and finally, if required, functionalize the C-Cl bond.

| Property | Iodine (I) | Bromine (Br) | Chlorine (Cl) |

| Relative Reactivity in Oxidative Addition | Highest | Intermediate | Lowest |

| Typical Cross-Coupling Reactions | Sonogashira, Suzuki, Heck, Buchwald-Hartwig | Suzuki, Heck, Buchwald-Hartwig, Stille | Suzuki, Buchwald-Hartwig (requires specialized ligands) |

| Key Advantage | High reactivity allows for mild reaction conditions. | Good balance of reactivity and stability. | Offers a site for late-stage functionalization. |

This predictable reactivity allows for a modular and convergent approach to the synthesis of complex molecules, where different fragments can be introduced in a stepwise manner.

Strategic Synthesis Workflow

A logical workflow for the diversification of 4-bromo-2-chloro-5-iodophenol involves the sequential functionalization of the halogenated positions, followed by modification of the phenolic hydroxyl group. This approach maximizes molecular diversity from a single, versatile starting material.

Caption: Sequential functionalization workflow for 4-bromo-2-chloro-5-iodophenol.

Experimental Protocols

Safety Precaution: 4-Bromo-2-chloro-5-iodophenol and related halogenated phenols should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood. Halogenated phenols are generally considered harmful if swallowed, and can cause skin and eye irritation.[9]

Protocol 1: Site-Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling is a highly reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[10][11] Due to the high reactivity of the C-I bond, this reaction can be performed under mild conditions with excellent selectivity, leaving the C-Br and C-Cl bonds untouched.[11]

Objective: To selectively couple a terminal alkyne at the C-5 position (iodide) of 4-bromo-2-chloro-5-iodophenol.

Materials:

-

4-Bromo-2-chloro-5-iodophenol (1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a dry, argon-purged flask, add 4-bromo-2-chloro-5-iodophenol, Pd(PPh₃)₄, and CuI.

-

Add anhydrous THF (or DMF) to dissolve the solids.

-

Add the terminal alkyne via syringe, followed by the amine base (TEA or DIPEA).

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-4-bromo-2-chlorophenol.

Causality: The choice of a Pd(0) catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst is crucial for the Sonogashira reaction mechanism.[11][12] The mild reaction conditions (room temperature) are sufficient for the oxidative addition of the palladium catalyst to the weak C-I bond, while being insufficient to cleave the stronger C-Br and C-Cl bonds, thus ensuring high selectivity.[11]

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C-Br Position

Following the Sonogashira coupling, the next most reactive site is the C-Br bond. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[6][13][14]

Objective: To selectively couple a boronic acid at the C-4 position (bromide) of the 5-alkynyl-4-bromo-2-chlorophenol intermediate.

Materials:

-

5-alkynyl-4-bromo-2-chlorophenol (from Protocol 1) (1.0 eq)

-

Aryl or Vinyl Boronic Acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Solvent mixture: e.g., 1,4-Dioxane/Water (4:1)

Procedure:

-

In a flask, combine the 5-alkynyl-4-bromo-2-chlorophenol, the boronic acid, Pd(dppf)Cl₂, and the base.

-

Add the dioxane/water solvent mixture.

-

De-gas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC/LC-MS.

-

After cooling to room temperature, dilute with water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to afford the di-substituted product.

Causality: The use of a more robust catalyst system like Pd(dppf)Cl₂ and elevated temperatures are necessary to facilitate the oxidative addition to the stronger C-Br bond.[5][8] The dppf ligand provides the necessary electron-richness and steric bulk to the palladium center to promote the reaction. The C-Cl bond remains unreactive under these conditions.

Protocol 3: Buchwald-Hartwig Amination at the C-Cl Position

The C-Cl bond is the least reactive of the three halogens, and its functionalization often requires specialized, sterically hindered, and electron-rich phosphine ligands, commonly known as Buchwald ligands.[15][16][17] The Buchwald-Hartwig amination allows for the formation of a C-N bond, introducing a key pharmacophore.[15][16][18]

Objective: To couple a primary or secondary amine at the C-2 position (chloride) of the di-substituted intermediate.

Materials:

-

Di-substituted phenol (from Protocol 2) (1.0 eq)

-

Primary or Secondary Amine (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

-

Buchwald Ligand (e.g., XPhos, SPhos) (0.08 eq)

-

Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq)

-

Anhydrous Toluene or Dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd₂(dba)₃, the Buchwald ligand, and the base.

-

Add the di-substituted phenol and the amine.

-

Add the anhydrous solvent.

-

Seal the vessel and heat to 100-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product via column chromatography.

Causality: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-donating Buchwald ligand is essential for the oxidative addition to the inert C-Cl bond.[17] The strong base is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.

Conclusion

4-Bromo-2-chloro-5-iodophenol serves as an outstanding example of a polyfunctional building block that enables a logical and sequential approach to the synthesis of complex, highly substituted aromatic compounds. The predictable and hierarchical reactivity of its three distinct carbon-halogen bonds allows medicinal chemists to systematically explore the chemical space around a core scaffold. The protocols outlined in this guide provide a robust starting point for researchers to leverage the unique synthetic potential of this and similar polyhalogenated building blocks in the pursuit of novel therapeutic agents.

References

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]

-

Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. National Institutes of Health. [Link]

-

Selective Oxidative Homo- and Cross-Coupling of Phenols. ScholarlyCommons. [Link]

-

Oxidative coupling of phenols. Wikipedia. [Link]

- Process for producing 4-bromo-2-chlorophenols.

-

4-Bromo-2,5-dichlorophenol. PubChem. [Link]

-

A QSAR Study of the Acute Toxicity of Halogenated Phenols. ResearchGate. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]

- Process for producing 4-bromo- 2,5-dichlorophenol.

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

-

Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Impact of Halogenated Phenols on Targeted Therapies. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. ACS Publications. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). ResearchGate. [Link]

-

Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]

-

The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

-

Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

-

Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif. PubMed. [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. [Link]

-

Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. [Link]

-

Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap. [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. 4-Bromo-2,5-dichlorophenol | C6H3BrCl2O | CID 16022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

Application Note: Chemoselective Engineering of Organic Semiconductors using 4-Bromo-2-chloro-5-iodophenol

Executive Summary: The "Tri-Halogen Hierarchy"

In the precision engineering of organic semiconductors (OSCs), structural control is paramount.[1] 4-Bromo-2-chloro-5-iodophenol (CAS: N/A for specific isomer in common bulk lists, often custom synthesized; analog reference CAS: 207115-22-8 for 4-bromo-2-iodophenol) represents a high-value "scaffold node" for materials scientists.

Its unique value proposition lies in the orthogonal reactivity of its three halogen substituents (

Key Applications:

-

Stepwise Construction of Conjugated Oligomers: Precise sequence control (A-B-C type polymers).

-

Interface Engineering: Self-Assembled Monolayers (SAMs) on Metal Oxides (ZnO, TiO

) for work-function tuning in OLEDs and OPVs. -

Crystal Engineering: Utilizing Halogen Bonding (

or

Chemical Logic & Mechanism[2]

The utility of 4-Bromo-2-chloro-5-iodophenol rests on the kinetic differentiation of oxidative addition rates during transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

The Reactivity Hierarchy

Under standard Palladium (Pd) catalysis, the bond dissociation energy (BDE) dictates the order of reaction:

-

C(5)–I (Lowest BDE): Reacts at room temperature or mild heating.

-

C(4)–Br (Medium BDE): Reacts at elevated temperatures (

C) or with specialized ligands. -

C(2)–Cl (Highest BDE): Typically inert under standard conditions; requires forcing conditions or specialized bulky phosphine ligands (e.g., Buchwald ligands) to activate.

-

C(1)–OH: Orthogonal nucleophile. Used for anchoring or alkylation (etherification) before or after coupling.

Structural Visualization

The following diagram illustrates the sequential functionalization pathway enabled by this scaffold.

Caption: Figure 1. Chemoselective functionalization workflow. The distinct halogen reactivity allows programmable synthesis of complex organic electronic materials.

Detailed Protocols

Protocol A: Chemoselective Suzuki Coupling (C-I Site)

Objective: To attach a thiophene donor unit selectively at the 5-position without disturbing the C-Br or C-Cl bonds.

Materials:

-

4-Bromo-2-chloro-5-iodophenol (1.0 eq)

-

2-Thiopheneboronic acid (1.1 eq)

-

Catalyst:

(2-3 mol%) — Chosen for high I/Br selectivity. -

Base:

(2M aqueous, 2.0 eq) -

Solvent: Toluene/Ethanol (3:1 v/v)

Procedure:

-

Degassing: Charge a Schlenk flask with the phenol, boronic acid, and base solution. Degas solvents via sparging with Argon for 20 mins. Critical: Oxygen promotes homocoupling and catalyst degradation.

-

Catalyst Addition: Add

under Argon counter-flow. -

Reaction: Stir at Room Temperature (25°C) for 12-18 hours.

-

Note: Do not heat. Heating >50°C risks activating the C-Br bond.

-

-

Quench & Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to neutralize phenoxide), then brine. Dry over

. -